molecular formula C6H3FN2O7S B115401 2,4-dinitrofluorobenzene Sulfonic Acid CAS No. 143134-35-4

2,4-dinitrofluorobenzene Sulfonic Acid

Cat. No. B115401
CAS RN: 143134-35-4
M. Wt: 266.16 g/mol
InChI Key: GZXDQFCBBYDERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dinitrofluorobenzene sulfonic acid (DNFB) is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used as a reagent in a variety of biochemical and physiological experiments. DNFB is a potent electrophile that reacts with nucleophilic groups in proteins, peptides, and other biomolecules.

Mechanism of Action

2,4-dinitrofluorobenzene Sulfonic Acid reacts with nucleophilic groups in proteins, peptides, and other biomolecules, forming covalent bonds. This reaction can result in the modification of the biological activity of the target molecule. This compound is a potent electrophile that can react with a variety of nucleophiles, including amino acids, thiols, and imidazoles.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce an allergic reaction in animals and humans, which can result in inflammation, edema, and tissue damage. This compound has also been shown to have antitumor activity, and it has been investigated as a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dinitrofluorobenzene Sulfonic Acid in lab experiments is its high reactivity, which allows for the detection and quantification of proteins and peptides with high sensitivity. However, this compound can be toxic and can induce an allergic reaction in animals and humans, which can limit its use in certain experiments. Additionally, this compound can be difficult to handle and requires careful attention to safety protocols.

Future Directions

There are several future directions for the use of 2,4-dinitrofluorobenzene Sulfonic Acid in scientific research. One area of interest is the development of new methods for the detection and quantification of proteins and peptides using this compound. Another area of interest is the investigation of the immunological effects of this compound, including its potential as an adjuvant for vaccines. Additionally, the use of this compound as a potential anticancer agent is an area of active research.

Synthesis Methods

2,4-dinitrofluorobenzene Sulfonic Acid is synthesized by the reaction of 2,4-dinitrofluorobenzene with sodium sulfite. The reaction takes place in an aqueous medium at a pH of 8-9. The product is then purified by recrystallization.

Scientific Research Applications

2,4-dinitrofluorobenzene Sulfonic Acid is widely used in scientific research as a reagent for the detection and quantification of proteins and peptides. It is used in a variety of biochemical and physiological experiments, including enzyme assays, protein labeling, and protein-protein interactions. This compound is also used in the study of immune responses, as it can induce an allergic reaction in animals and humans.

properties

CAS RN

143134-35-4

Molecular Formula

C6H3FN2O7S

Molecular Weight

266.16 g/mol

IUPAC Name

fluoro 2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C6H3FN2O7S/c7-16-17(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H

InChI Key

GZXDQFCBBYDERL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OF

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OF

synonyms

2,4-dinitrofluorobenzene sulfonic acid
DNBS

Origin of Product

United States

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